molecular formula C14H10FN B12099380 4-Fluoro-2-(phenylethynyl)aniline

4-Fluoro-2-(phenylethynyl)aniline

Cat. No.: B12099380
M. Wt: 211.23 g/mol
InChI Key: QJCGHVOBGBHEBH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(phenylethynyl)aniline is an organofluorine compound with the molecular formula C14H10FN. This compound is characterized by the presence of a fluorine atom at the 4-position and a phenylethynyl group at the 2-position of the aniline ring. It is a colorless liquid and is used as a precursor in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-(phenylethynyl)aniline can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild reaction conditions and functional group tolerance.

Another method involves the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline, which can then be further reacted with phenylacetylene under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(phenylethynyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-Fluoro-2-(phenylethynyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the phenylethynyl group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and exert specific effects, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the phenylethynyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

IUPAC Name

4-fluoro-2-(2-phenylethynyl)aniline

InChI

InChI=1S/C14H10FN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2

InChI Key

QJCGHVOBGBHEBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N

Origin of Product

United States

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